molecular formula C14H20O4 B095245 1,3-Adamantanediacetic acid CAS No. 17768-28-4

1,3-Adamantanediacetic acid

Cat. No.: B095245
CAS No.: 17768-28-4
M. Wt: 252.31 g/mol
InChI Key: UTENGZNBNPABQE-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been used as a ligand in the synthesis of metal-organic frameworks . The nature of its interactions with enzymes, proteins, and other biomolecules remains unclear.

Molecular Mechanism

It is known that it can form complexes with metals such as zinc and cadmium , but the details of these interactions and their effects at the molecular level are not clear.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Adamantanediacetic acid can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromoadamantane with sodium cyanide to form 1,3-dicyanoadamantane, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and temperatures around 100°C.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 1,3-dicyanoadamantane in the presence of a palladium catalyst. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Adamantanediacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adamantane, such as adamantane-1,3-dicarboxylic acid and adamantane-1,3-diol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Adamantanediacetic acid is unique due to its dual carboxylic acid groups attached to the adamantane core, providing it with distinct chemical properties and reactivity compared to other adamantane derivatives. This structural feature makes it particularly valuable in the synthesis of coordination polymers and other complex organic molecules .

Properties

IUPAC Name

2-[3-(carboxymethyl)-1-adamantyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTENGZNBNPABQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170366
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17768-28-4
Record name 1,3-Adamantanediacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17768-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-adamantanediacetic acid?

A1: this compound has the molecular formula C14H20O4 and a molecular weight of 252.31 g/mol. [, ]

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided papers primarily focus on crystallographic data, infrared (IR) spectroscopy is frequently used to characterize the synthesized complexes containing H2ADA. [, , , , , ] IR data helps confirm the presence of characteristic functional groups like carboxylates.

Q3: How does the flexibility of H2ADA affect its coordination behavior?

A3: The flexibility of the acetic acid arms in H2ADA allows it to adopt various coordination modes, acting as a chelating, bridging bidentate, or even a tetradentate ligand. This versatility leads to diverse structural motifs in the resulting coordination polymers. [, , , ]

Q4: What influence do counterions and solvents have on H2ADA-based complexes?

A4: Research indicates that the presence of different counterions and solvents during synthesis can significantly impact the structural arrangements of H2ADA-based complexes. For instance, the use of ammonium and bulky organic cations like tetraphenylphosphonium (PPh4+) in conjunction with H2ADA led to the formation of tetranuclear uranyl metallatricycles. [] Furthermore, varying the organic solvents during solvothermal synthesis with uranyl nitrate yielded complexes with distinct dimensionalities and topologies. []

Q5: Can H2ADA-based MOFs act as catalysts?

A5: Yes, dual-ligand Zn(II)/Cd(II) MOFs incorporating H2ADA and a pyridyl-based Schiff base ligand demonstrated efficient heterogeneous catalytic activity in Knoevenagel condensation reactions. [] The Lewis acidity of the metal centers and the presence of amide functionalities within the framework likely contribute to this catalytic behavior.

Q6: Are there other applications for these H2ADA-based materials?

A6: Besides catalysis, these materials exhibit potential for gas adsorption. Studies on Cd-ADA-1, Mn-ADA-1, and Zn-ADA-1 revealed varying degrees of hydrogen (H2) and carbon dioxide (CO2) uptake. [] Additionally, the luminescent properties of several H2ADA-based complexes, particularly those containing lanthanide ions, have been investigated for potential sensing applications. [, , ]

Q7: How does the structure of H2ADA, compared to its dicarboxylic acid analog 1,3-adamantanedicarboxylic acid (H2ADC), influence the resulting complexes?

A7: The additional methylene groups in H2ADA's acetic acid arms, compared to the directly attached carboxylic acids in H2ADC, impart greater flexibility. This difference in rigidity affects the dimensionality, topology, and properties of the resultant complexes. For example, while H2ADA readily forms uranyl metallatricycles under certain conditions, H2ADC does not, highlighting the importance of ligand flexibility. []

Q8: What is known about the thermal stability of H2ADA-containing coordination polymers?

A8: Thermal stability varies depending on the specific structure of the coordination polymer. Thermogravimetric analysis (TGA) is frequently employed to assess their thermal behavior. [, , , , ] For example, complex 1 in [] showed good thermal stability up to a certain temperature as demonstrated by TGA and variable-temperature X-ray diffraction (VT-XRD) measurements.

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